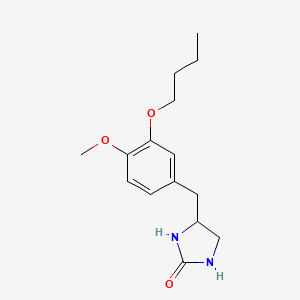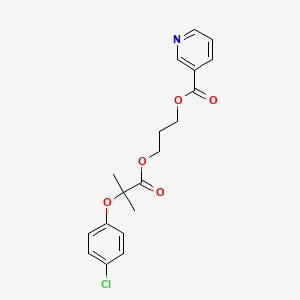
Ronifibrate
Overview
Description
Ronifibrate is a fibrate, a class of hypolipidemic agents used to lower lipid levels in the blood. It is a combined ester of clofibric acid and niacin (nicotinic acid) with 1,3-propanediol. In the body, the ester is split into 1,3-propanediol and both acids, which work synergistically to lower lipid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ronifibrate is synthesized through the esterification of clofibric acid and niacin with 1,3-propanediol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nicotinic acid moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can undergo nucleophilic substitution reactions, especially at the ester linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of nicotinic acid.
Reduction: Reduced forms of the ester linkage.
Substitution: Substituted esters or amides.
Scientific Research Applications
Ronifibrate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating hyperlipidemia.
Medicine: Explored for its hypolipidemic effects and potential use in cardiovascular disease management.
Industry: Used in the development of lipid-lowering drugs and as a reference compound in analytical chemistry.
Mechanism of Action
Ronifibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of triglycerides and low-density lipoprotein (LDL) cholesterol in the blood. The molecular targets include enzymes such as lipoprotein lipase and apolipoprotein C-III .
Comparison with Similar Compounds
Clofibrate: Another fibrate with similar lipid-lowering effects.
Fenofibrate: A widely used fibrate with a similar mechanism of action.
Gemfibrozil: Another fibrate that activates PPARα but has a different chemical structure.
Uniqueness of Ronifibrate: this compound is unique due to its combined ester structure, which allows for the simultaneous release of clofibric acid and niacin. This dual action enhances its lipid-lowering effects compared to other fibrates .
Properties
CAS No. |
42597-57-9 |
|---|---|
Molecular Formula |
C19H20ClNO5 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO5/c1-19(2,26-16-8-6-15(20)7-9-16)18(23)25-12-4-11-24-17(22)14-5-3-10-21-13-14/h3,5-10,13H,4,11-12H2,1-2H3 |
InChI Key |
AYJVGKWCGIYEAK-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
42597-57-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-nicotinoyloxypropyl 4-chlorophenoxyisobutyrate I 612 I 612 hydrochloride I-612 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


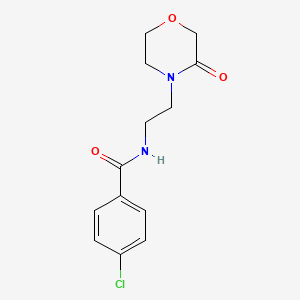

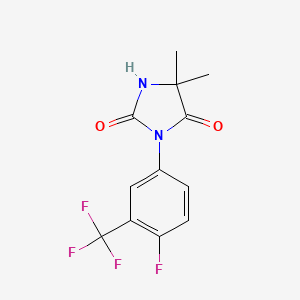
![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)
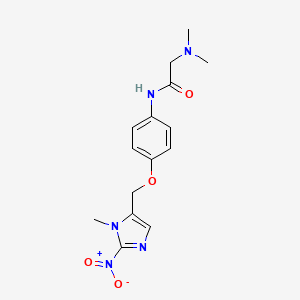
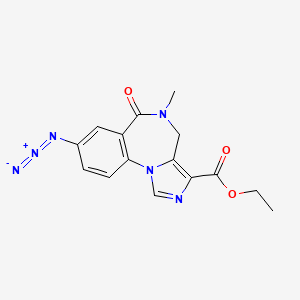

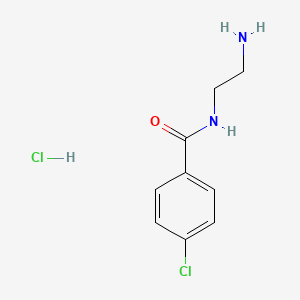

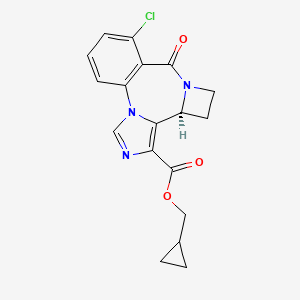
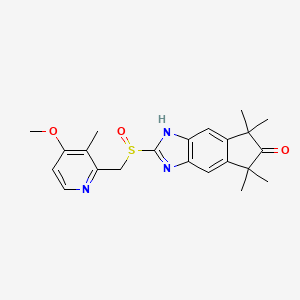
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)
![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)
